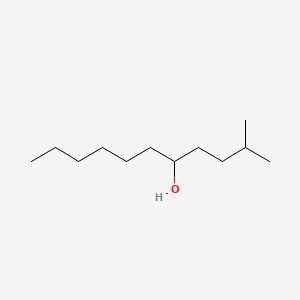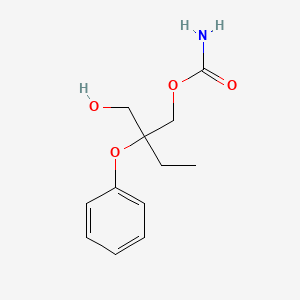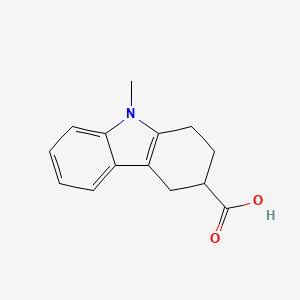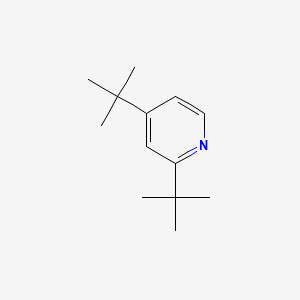
2,4-Bis(t-butyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(t-butyl)pyridine is an organic compound with the molecular formula C13H21N. It is a derivative of pyridine, where two tert-butyl groups are substituted at the 2 and 4 positions of the pyridine ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(t-butyl)pyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: 2,4-Bis(t-butyl)pyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating tert-butyl groups, the compound is more reactive towards electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced pyridine derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Halogens, nitrating agents, and Friedel-Crafts alkylation reagents under acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products:
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
科学研究应用
2,4-Bis(t-butyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s steric and electronic properties make it suitable for stabilizing metal complexes and enhancing catalytic activity.
Biology: Research on this compound includes its potential use as a bioactive molecule. Studies have explored its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design and development.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,4-Bis(t-butyl)pyridine involves its interaction with molecular targets through its pyridine ring and tert-butyl groups. The compound can act as a ligand, coordinating with metal ions and forming stable complexes. These interactions can influence various chemical and biological pathways, including catalytic processes and enzyme inhibition.
相似化合物的比较
2,6-Di-tert-butylpyridine: Another derivative of pyridine with tert-butyl groups at the 2 and 6 positions. It is used as a proton trapping agent and in polymerization reactions.
4-tert-Butylpyridine: A compound with a single tert-butyl group at the 4 position. It is used as an additive in dye-sensitized solar cells and other applications.
Uniqueness: 2,4-Bis(t-butyl)pyridine is unique due to the specific positioning of the tert-butyl groups, which enhances its steric and electronic properties. This makes it particularly effective in stabilizing metal complexes and enhancing catalytic activity compared to other pyridine derivatives.
属性
CAS 编号 |
29939-31-9 |
|---|---|
分子式 |
C13H21N |
分子量 |
191.31 g/mol |
IUPAC 名称 |
2,4-ditert-butylpyridine |
InChI |
InChI=1S/C13H21N/c1-12(2,3)10-7-8-14-11(9-10)13(4,5)6/h7-9H,1-6H3 |
InChI 键 |
LEOBMIVTCWKNCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NC=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)
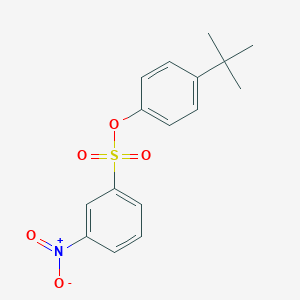

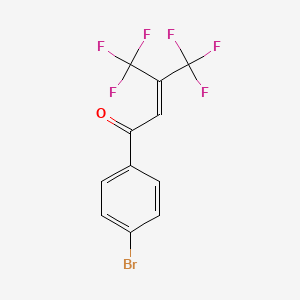
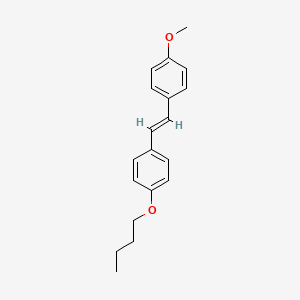
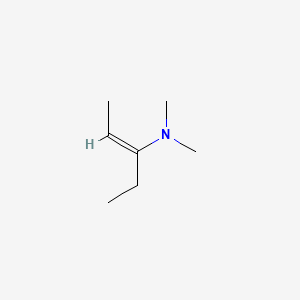

![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)

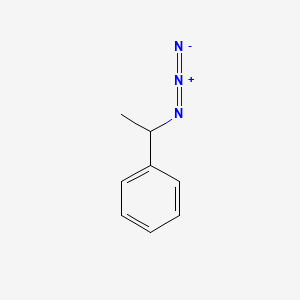
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
